REACTION_CXSMILES
|
Cl.C1(C(C2C=CC=CC=2)[N:9]2[CH2:12][CH:11]([OH:13])[CH2:10]2)C=CC=CC=1.Cl.P([O-])([O-])(O)=O.[K+].[K+].[F:28][C:29]1[CH:30]=[C:31]([N+:36]([O-:38])=[O:37])[CH:32]=[CH:33][C:34]=1F>CO.O.[OH-].[OH-].[Pd+2].CO.C(Cl)(Cl)Cl>[F:28][C:29]1[CH:30]=[C:31]([N+:36]([O-:38])=[O:37])[CH:32]=[CH:33][C:34]=1[N:9]1[CH2:12][CH:11]([OH:13])[CH2:10]1 |f:0.1,3.4.5,9.10.11,12.13|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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Cl.C1(=CC=CC=C1)C(N1CC(C1)O)C1=CC=CC=C1
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Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CO
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Name
|
|
Quantity
|
1.2 mL
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Type
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reactant
|
Smiles
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Cl
|
Name
|
Dipotassium hydrogen phosphate
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Quantity
|
5.07 g
|
Type
|
reactant
|
Smiles
|
P(=O)(O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0.966 mL
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
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[OH-].[OH-].[Pd+2]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO.C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO.C(Cl)(Cl)Cl
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Type
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CUSTOM
|
Details
|
The reaction mixture was then shaken on a Parr apparatus under 40 psi of H2
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
was consumed
|
Type
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FILTRATION
|
Details
|
The reaction mixture was filtered through Celite®
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure to an amber oil
|
Type
|
DISSOLUTION
|
Details
|
This material was dissolved in dimethylsulfoxide (29 mL)
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at ambient temperature under nitrogen
|
Type
|
WAIT
|
Details
|
After 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (4×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water (2×50 mL) and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid
|
Type
|
WASH
|
Details
|
Chromatography over silica gel (100 g), eluting with a gradient of 3-7% acetonitrile/chloroform
|
Type
|
CUSTOM
|
Details
|
afforded
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1N1CC(C1)O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 64.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |